molecular formula C8H8N4S B1230668 6-(Allylthio)purine CAS No. 5443-88-9

6-(Allylthio)purine

Cat. No. B1230668
CAS RN: 5443-88-9
M. Wt: 192.24 g/mol
InChI Key: GXEFKTJFALYILZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives often involves strategic functionalization to introduce various substituents at desired positions on the purine scaffold. Although direct information on “6-(Allylthio)purine” synthesis was not found, studies on similar purine modifications provide insights into potential synthetic routes. For example, the reaction of purinethione with ω-chlorovalerophenone and its derivatives has been used to obtain various 6-substituted purines, suggesting that similar strategies might be applied to synthesize “6-(Allylthio)purine” by selecting appropriate allylthio-containing reagents (Gromov et al., 1999).

Molecular Structure Analysis

The molecular structure of purine derivatives, including “6-(Allylthio)purine,” is crucial for understanding their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural elucidation. The planarity or non-planarity of the purine ring system, along with the position and nature of the substituent, significantly affect the molecule's electronic structure and reactivity. For similar compounds, crystal structure analysis has shown how substituents at the 6-position influence the overall molecular conformation (Walla et al., 2010).

Chemical Reactions and Properties

“6-(Allylthio)purine” and related compounds participate in various chemical reactions, reflecting their reactivity and interaction potential. The presence of the allylthio group could enable thiol-disulfide exchange reactions, offering pathways to further modify the molecule or influence its behavior under physiological conditions. Studies on related compounds have highlighted the reactivity of the purine scaffold towards alkylation, suggesting potential for selective functionalization and the formation of diverse derivatives (Miron et al., 2012).

Scientific Research Applications

Antileukemic Activity

6-(Allylthio)purine, particularly in its derivative forms such as S-allylthio-6-mercaptopurine, demonstrates significant antileukemic activity. It targets both DNA synthesis and redox homeostasis, which is more sensitive in leukemic cells than in normal B-cells. This dual action enhances apoptosis in B-CLL cells and decreases engraftment in vivo, indicating a potent antileukemic effect (Miron et al., 2012).

Role in Chemotherapy

The broader category of purine analogs, which includes 6-(Allylthio)purine derivatives, plays a critical role in chemotherapy. These compounds are used for the treatment of various conditions including acute leukemia, gout, hyperuricemia, herpesvirus infections, and in the prevention of organ transplant rejection (Elion, 1989).

Activation of Nuclear Hormone Receptors

6-(Allylthio)purine derivatives, such as 6-mercaptopurine, have been identified as activators of the orphan nuclear hormone receptor Nurr1. This suggests that Nurr1 may play a role in mediating the antiproliferative effects of these compounds, making them potentially useful in the treatment of leukemias (Ordentlich et al., 2003).

Inhibiting Angiogenesis

6-Methylmercaptopurine riboside, a purine analogue, has been shown to inhibit angiogenesis effectively in both in vitro and in vivo models. This property is critical for antineoplastic therapy, as it affects tumor neovascularization, providing a rationale for the use of purine analogues in combination therapy for solid cancers (Presta et al., 1999).

properties

IUPAC Name

6-prop-2-enylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEFKTJFALYILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394504
Record name 6-prop-2-enylsulfanyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Allylthio)purine

CAS RN

5443-88-9
Record name 6-(Allylthio)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purine, 6-(allylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-prop-2-enylsulfanyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(ALLYLTHIO)PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U970KW3XPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JA Montgomery, TP Johnston, A Gallagher… - Journal of Medicinal …, 1960 - ACS Publications
Because of the established anticancer activity of 6-mercaptopurine1 [purine-6 (lH)-thione], we prepared the ribonucleoside of this purine some time ago in these laboratories. 2 A careful …
Number of citations: 43 pubs.acs.org
FM Schabel Jr, JA Montgomery, HE Skipper… - Cancer Research, 1961 - AACR
A study of the degree of reproducibility of the Carcinoma 755 system when employed to obtain therapeutic indices of purine antagonists has been carried out. Some 60 “active” purine …
Number of citations: 39 aacrjournals.org
S Kim, J Kim, N Kim, D Lee, H Lee, DY Lee, KH Kim - ACS omega, 2020 - ACS Publications
Sucrose induces flavonoid accumulation in plants as a defense mechanism against various stresses. However, the relationship between the biosynthesis of flavonoids as secondary …
Number of citations: 11 pubs.acs.org
S Tao, J Wang, M Liu, F Sun, B Li… - Archives of Insect …, 2022 - Wiley Online Library
The new technology of silkworm (Bombyx mori L.) artificial feed breeding has many characteristics and advantages. This study assessed silkworm rearing with mulberry leaf at all instars …
Number of citations: 13 onlinelibrary.wiley.com
ARP Paterson, N Kolassa, CE Cass - Pharmacology & therapeutics, 1981 - Elsevier
Many analogs of the physiological:~ nucleobases and nucleosides have been synthesized as potential therapeutic agents. A major impetus in this area was provided by the search for …
Number of citations: 308 www.sciencedirect.com
W Shive, L HE, JR WR… - Cancer Chemotherapy …, 1961 - books.google.com
Dosage-response data, plotted to calculate the therapeutic index (ratio between LD10 and minimum dose for 90% inhibition of tumor growth), showed the daily dose for LD10 to be 52.0 …
Number of citations: 0 books.google.com
Y Zhao, H Zhao, L Li, J Tan, Y Wang, M Liu, L Jiang - Food Chemistry, 2023 - Elsevier
The metabolic status of dairy cows directly influences the nutritional quality and flavor of raw milk. A comprehensive comparison of non-volatile metabolites and volatile compounds in …
Number of citations: 3 www.sciencedirect.com
T Cai, Y Han, W Li, X Liu, Z Zhang, X Lu, Y Zhou… - Science of The Total …, 2023 - Elsevier
Thick electrochemically active biofilms (EABs) will lead to insufficient extracellular electron transfer (EET) rate because of the limitation of both substrate diffusion and electron exchange. …
Number of citations: 3 www.sciencedirect.com
JA Montgomery - Antiviral research, 1989 - Elsevier
Most of the drugs used today in the treatment of viral infections in man are purine-pyrimidine antimetabolites that interfere with viral replication. Work at Southern Research Institute has …
Number of citations: 50 www.sciencedirect.com
S Ren, C Wang, A Chen, Z Bai, Y Tian, W Lv - Food & Function, 2023 - pubs.rsc.org
Koumiss is a traditional fermented drink widely consumed by nomads owing to its rich nutritional value and therapeutic effects. Lactobacillus paracasei is a bacterial strain isolated from …
Number of citations: 3 pubs.rsc.org

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